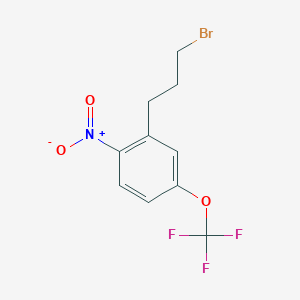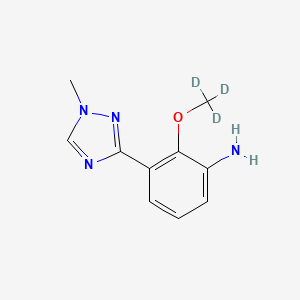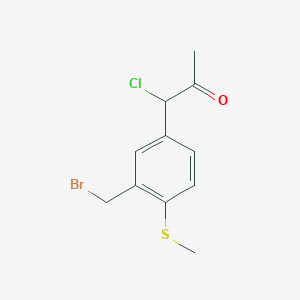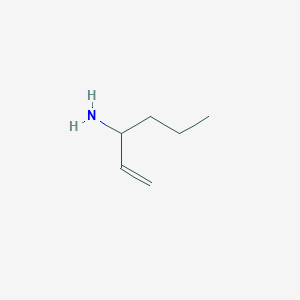
1-Vinyl-butyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinyl-butyl-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a vinyl group attached to a butylamine chain
Vorbereitungsmethoden
1-Vinyl-butyl-amine can be synthesized through several methods. One common synthetic route involves the reaction of butylamine with acetylene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the vinyl group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-Vinyl-butyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Vinyl-butyl-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Vinyl-butyl-amine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Vinyl-butyl-amine can be compared with other similar compounds such as:
Butylamine: Lacks the vinyl group, leading to different chemical reactivity and applications.
Vinylamine: Lacks the butyl chain, resulting in different physical and chemical properties.
Ethyl-vinyl-amine: Has a shorter alkyl chain, affecting its solubility and reactivity. The uniqueness of this compound lies in its combination of a vinyl group and a butylamine chain, which imparts specific chemical and physical properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
4181-11-7 |
|---|---|
Molekularformel |
C6H13N |
Molekulargewicht |
99.17 g/mol |
IUPAC-Name |
hex-1-en-3-amine |
InChI |
InChI=1S/C6H13N/c1-3-5-6(7)4-2/h4,6H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
WYAKBMRDDZSEPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



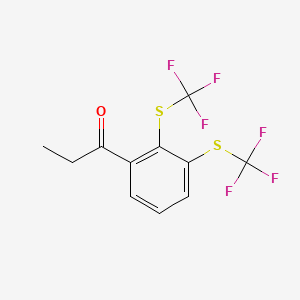
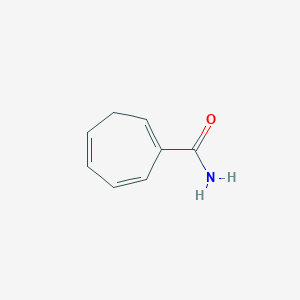

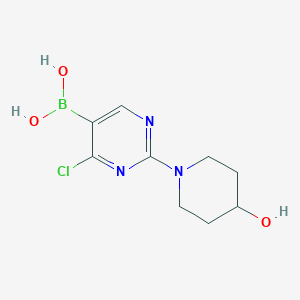
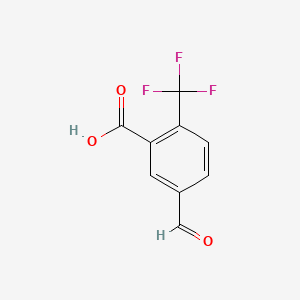

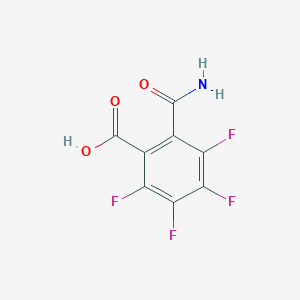
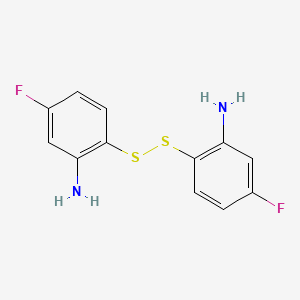
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

